Ac-NWCKRGRKQCKTHPH-NH
Description
"Ac-NWCKRGRKQCKTHPH-NH" (also written as This compound₂) is a synthetic cyclic peptide derived from the β-amyloid protein, a key component implicated in Alzheimer’s disease pathology. This peptide features a disulfide bond (Cys³⁰–Cys³⁰ cyclization) and is acetylated (Ac) at the N-terminus and amidated (-NH₂) at the C-terminus . Its sequence corresponds to residues 96–110 of the amyloid precursor protein (APP₇₇₀), a region critical for aggregation and neurotoxic effects. The peptide is primarily used in research to study β-amyloid aggregation mechanisms, structural stability, and interactions with metal ions or inhibitors .
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H128N32O19S2/c1-42(114)65(78(131)109-58(32-46-36-93-41-99-46)79(132)113-29-13-21-61(113)77(130)107-55(66(87)119)31-45-35-92-40-98-45)112-72(125)53(18-7-10-26-84)105-75(128)59-38-133-134-39-60(111-73(126)56(30-44-34-96-48-15-4-3-14-47(44)48)108-74(127)57(33-63(86)117)100-43(2)115)76(129)104-52(17-6-9-25-83)69(122)102-49(19-11-27-94-80(88)89)67(120)97-37-64(118)101-50(20-12-28-95-81(90)91)68(121)103-51(16-5-8-24-82)70(123)106-54(71(124)110-59)22-23-62(85)116/h3-4,14-15,34-36,40-42,49-61,65,96,114H,5-13,16-33,37-39,82-84H2,1-2H3,(H2,85,116)(H2,86,117)(H2,87,119)(H,92,98)(H,93,99)(H,97,120)(H,100,115)(H,101,118)(H,102,122)(H,103,121)(H,104,129)(H,105,128)(H,106,123)(H,107,130)(H,108,127)(H,109,131)(H,110,124)(H,111,126)(H,112,125)(H4,88,89,94)(H4,90,91,95)/t42-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,65+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRODTQMBYJNICI-GMBGMYOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)N)NC(=O)C(CCCCN)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)N)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)N)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H128N32O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1918.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asn-Trp-Cys-Lys-Arg-Gly-Arg-Lys-Gln-Cys-Lys-Thr-His-Pro-His-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cyclization: Formation of a disulfide bridge between the cysteine residues to cyclize the peptide.
Cleavage: Removal of the peptide from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The cyclization step is critical and requires careful optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide can undergo oxidation to form disulfide bridges between cysteine residues.
Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Performed using mild oxidizing agents like iodine or air oxidation.
Reduction: Conducted using reducing agents such as DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Achieved through SPPS by incorporating different amino acids during the coupling steps.
Major Products Formed
Cyclized Peptide: Formation of the disulfide-bridged cyclized peptide.
Reduced Peptide: Peptide with free thiol groups after reduction.
Scientific Research Applications
Ac-Asn-Trp-Cys-Lys-Arg-Gly-Arg-Lys-Gln-Cys-Lys-Thr-His-Pro-His-NH2 has several applications in scientific research:
Neuroscience: Used to study the inhibition of amyloid precursor protein binding to heparin and its effects on neurite outgrowth.
Biochemistry: Employed in the investigation of peptide-heparin interactions.
Drug Development: Potential therapeutic applications in targeting amyloid-related diseases.
Mechanism of Action
The peptide exerts its effects by binding strongly to heparin, thereby inhibiting the interaction between amyloid precursor protein and heparin. This inhibition blocks the heparin sulfate proteoglycan-dependent stimulatory effect on neurite outgrowth, which is crucial in understanding amyloid-related pathologies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ac-NWCKRGRKQCKTHPH-NH₂ with structurally or functionally related β-amyloid peptide variants, as described in :
Key Findings from Comparative Studies:
Structural Stability : Cyclized peptides like This compound₂ exhibit greater resistance to proteolytic degradation compared to linear analogs (e.g., Amyloid β-Protein (6-20)) due to disulfide bonding .
Aggregation Propensity : The hydrophobic LVFF motif (residues 17–20) is conserved across most β-amyloid fragments, but cyclization in This compound₂ may alter aggregation kinetics by stabilizing β-sheet conformations .
Functional Diversity : Modifications such as pyroglutamation (Pyr¹¹) or methionine oxidation (Met(O)³⁵) introduce variability in toxicity and bioavailability, whereas This compound₂ is tailored for metal-binding studies due to its cysteine-rich sequence .
Limitations and Notes
- Evidence Constraints : The provided evidence lacks detailed quantitative data (e.g., binding affinities, IC₅₀ values) for This compound₂ and its analogs. Further experimental studies are required to compare thermodynamic stability or neurotoxic effects.
- Source Diversity: While provides the primary context for β-amyloid peptides, other sources (e.g., on synthetic methods) are unrelated to this peptide class.
Biological Activity
The compound Ac-NWCKRGRKQCKTHPH-NH, also known as APP96-110, is a peptide derived from the amyloid precursor protein (APP). It has garnered attention in recent years for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases and traumatic brain injury (TBI). This article will explore the biological activity of APP96-110, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.
APP96-110 exhibits several biological activities that contribute to its neuroprotective effects:
- Neuroprotection : APP96-110 has been shown to provide modest neuroprotection against excitotoxicity in neuronal models. In studies involving cortical neuronal cultures exposed to glutamic acid, APP96-110 demonstrated a capacity to reduce neuronal injury and calcium influx, although it was less effective compared to other peptides like R18 .
- Influence on Neurotransmitter Systems : The peptide interacts with various neurotransmitter systems, particularly acetylcholine (ACh) and serotonin (5HT), which are crucial for brain development and function. This interaction suggests that APP96-110 may play a role in modulating synaptic plasticity and neurodevelopmental processes .
Comparative Efficacy
In a comparative study of neuroprotective peptides, APP96-110 was assessed alongside R18 and COG1410. While R18 exhibited superior neuroprotective effects in both in vitro and in vivo models of TBI, APP96-110 provided some level of protection but was not as effective as R18. Specifically, APP96-110 showed a significant reduction in axonal injury but did not significantly improve functional outcomes post-injury .
Case Studies
- In Vitro Excitotoxicity Model : In an experiment using cultured cortical neurons, APP96-110 was administered at various concentrations. Results indicated that while there was a reduction in neuronal death compared to control groups, the protective effects were modest when compared to R18. The study emphasized the need for further research into dose-response relationships to optimize therapeutic potential .
- Traumatic Brain Injury (TBI) Model : In an animal model of TBI (Marmarou model), APP96-110 was administered intravenously following injury. The results showed a trend towards reduced axonal injury; however, no significant improvements were noted in overall functional assessments like the rotarod test or adhesive tape test. This highlights the peptide's potential but also its limitations in enhancing recovery post-TBI .
Summary of Key Studies
Implications for Therapy
The findings surrounding APP96-110 suggest that while it possesses neuroprotective qualities, its efficacy may be limited compared to other peptides such as R18. However, its interaction with critical neurotransmitter systems indicates potential for further development as a therapeutic agent in conditions characterized by excitotoxicity or neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
